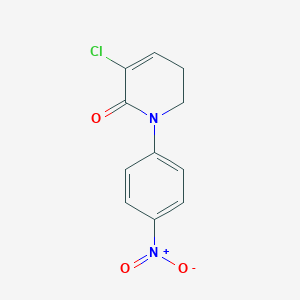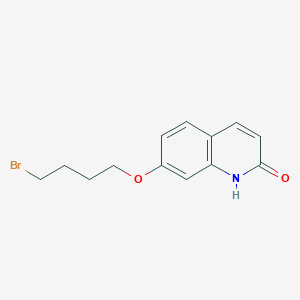
7-(4-Bromobutoxy)-quinoline-2(1H)-one
概要
説明
7-(4-Bromobutoxy)-quinoline-2(1H)-one, also known as 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a chemical compound with the CAS number 129722-34-5 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular formula of 7-(4-Bromobutoxy)-quinoline-2(1H)-one is C13H16BrNO2 . Its molecular weight is 298.18 .Physical And Chemical Properties Analysis
7-(4-Bromobutoxy)-quinoline-2(1H)-one is a solid at 20 degrees Celsius . The melting point ranges from 110.0 to 114.0 degrees Celsius .科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application : “7-(4-Bromobutoxy)-quinoline-2(1H)-one” is a chemical compound used in various organic reactions .
- Method of Application : The specific methods of application can vary greatly depending on the reaction. For example, it might be used as a reagent in a reaction, or it could be the product of a reaction .
- Results or Outcomes : The outcomes also depend on the specific reaction. In general, the use of this compound in a reaction would result in the formation of a new compound .
-
Scientific Field: Chemical Engineering
- Application : This compound could potentially be used in the process of optimizing chemical reactions .
- Method of Application : For example, the concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results or Outcomes : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
-
Scientific Field: Pharmaceutical Chemistry
- Application : This compound is of pharmaceutical grade and is used in the production of various drugs .
- Method of Application : The specific methods of application can vary greatly depending on the drug being produced. It could be used as a reagent in a reaction, or it could be the product of a reaction .
- Results or Outcomes : The outcomes also depend on the specific drug being produced. In general, the use of this compound in a reaction would result in the formation of a new compound .
-
Scientific Field: Industrial Chemistry
- Application : This compound is used in various industrial chemical reactions .
- Method of Application : The specific methods of application can vary greatly depending on the reaction. For example, it might be used as a reagent in a reaction, or it could be the product of a reaction .
- Results or Outcomes : The outcomes also depend on the specific reaction. In general, the use of this compound in a reaction would result in the formation of a new compound .
-
Scientific Field: Material Science
- Application : This compound could potentially be used in the synthesis of new materials .
- Method of Application : The specific methods of application can vary greatly depending on the material being synthesized. It could be used as a reagent in a reaction, or it could be the product of a reaction .
- Results or Outcomes : The outcomes also depend on the specific material being synthesized. In general, the use of this compound in a reaction would result in the formation of a new material .
-
Scientific Field: Environmental Chemistry
- Application : This compound could potentially be used in environmental testing and monitoring .
- Method of Application : The specific methods of application can vary greatly depending on the environmental context. It could be used as a tracer in environmental studies, or it could be used to synthesize compounds that are used in environmental testing .
- Results or Outcomes : The outcomes also depend on the specific environmental context. In general, the use of this compound in environmental testing and monitoring would provide valuable data about the environment .
Safety And Hazards
特性
IUPAC Name |
7-(4-bromobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHAVAGDOGRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444506 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromobutoxy)-quinoline-2(1H)-one | |
CAS RN |
203395-59-9 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

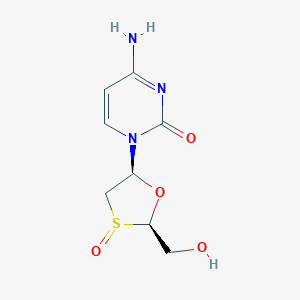
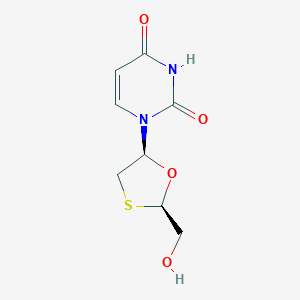
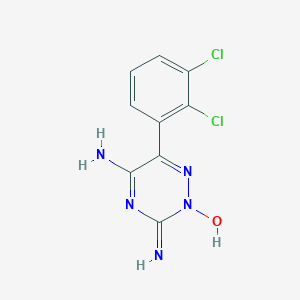
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
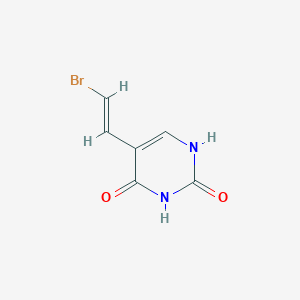
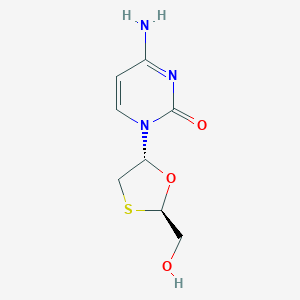
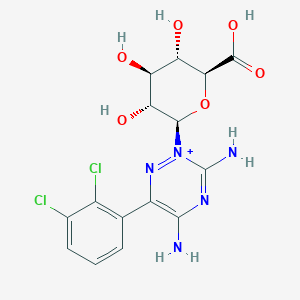


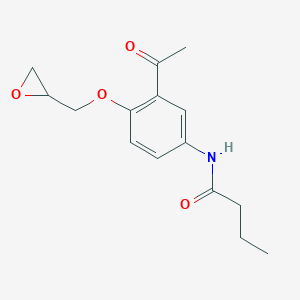
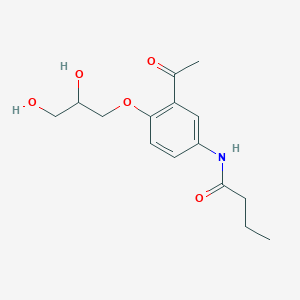
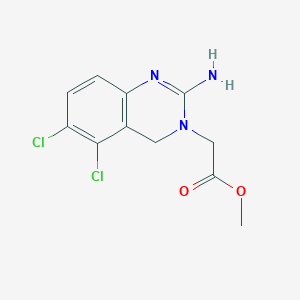
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
